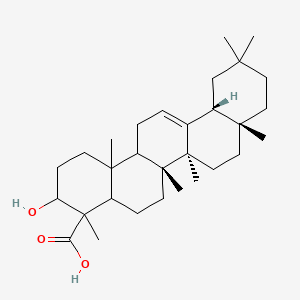

(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Description

Significance in Chemical Biology and Drug Discovery ResearchAlpha-Boswellic acid holds significance in chemical biology and drug discovery due to its diverse biological activities and its role as a natural scaffold for potential therapeutic agents.ontosight.aitandfonline.comIts ability to interact with various molecular targets involved in inflammatory pathways and cellular processes makes it a subject of interest for understanding biological mechanisms at a chemical level.biosynth.comnih.govplos.orgIn drug discovery, alpha-Boswellic acid and its derivatives are investigated as potential lead compounds for the development of new drugs, particularly for conditions involving inflammation, cancer, and neurodegenerative diseases.ontosight.aibiosynth.commedchemexpress.comresearchgate.netThe exploration of synthetic derivatives and conjugation strategies also highlights its importance in medicinal chemistry efforts to enhance efficacy, solubility, and bioavailability.tandfonline.comtandfonline.comfrontiersin.org

Detailed Research Findings

Research into alpha-Boswellic acid has revealed several key findings regarding its biological activities and underlying mechanisms.

Anti-inflammatory Activity: Alpha-Boswellic acid has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. nih.govplos.org Studies indicate that alpha-Boswellic acid can downregulate the expression of pro-inflammatory cytokines, such as TNFα and IL-6, and inhibit inflammatory cell infiltration. nih.govplos.org It may also contribute to anti-inflammatory effects by inhibiting the enzyme 5-lipoxygenase (5-LO), which is involved in the synthesis of leukotrienes, although other boswellic acids like AKBA and KBA are more prominently associated with direct 5-LO inhibition. biosynth.comwikipedia.orgthieme-connect.com

Anti-cancer Activity: Alpha-Boswellic acid has exhibited anti-cancer potential in various in vitro and in vivo models. frontiersin.orgnih.gov It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple pathways, including the modulation of NF-κB and MAPK pathways. Research suggests it can reduce cancer cell viability and induce apoptosis more significantly in some cases compared to other boswellic acid derivatives. Studies have explored its efficacy against breast cancer, glioblastoma, and leukemia cell lines. frontiersin.org

Wound Healing: Recent studies have investigated the role of alpha-Boswellic acid in wound healing. Animal models have indicated that alpha-Boswellic acid can accelerate wound healing, potentially by promoting angiogenesis and suppressing excessive inflammatory responses. nih.govplos.org It has been shown to influence cellular factors and protein levels related to wound healing, including downregulating key genes in the NF-κB signaling pathway like cyclin D1, p65, IκBα, and p-IκBα in human hypertrophic scar fibroblasts. nih.govplos.org

Neuroprotective Effects: Research suggests a potential neuroprotective role for alpha-Boswellic acid, particularly in the context of conditions like Alzheimer's disease. medchemexpress.comresearchgate.net Studies in animal models have indicated that it may mitigate neuroinflammation and improve cognitive function, potentially by reducing amyloid-beta accumulation and enhancing antioxidant defenses.

Gastrointestinal Health: Alpha-Boswellic acid has also been evaluated for its effects on gastrointestinal disorders. Studies have reported protective effects against ethanol-induced gastric injury in rats, potentially through the activation of the Nrf2/HO-1 pathway. nih.gov

Selected Research Findings on Alpha-Boswellic Acid Activity

| Activity | Mechanism(s) Involved | Model System(s) | Key Observation(s) | Source |

| Anti-inflammatory | Inhibition of NF-κB pathway, downregulation of pro-inflammatory cytokines (TNFα, IL-6) | LPS-induced inflammatory response in cells, DNCB-treated mice, HaCaT cells | Mitigated inflammatory response, reduced epidermal thickening and dermal infiltration, reduced cytokine expression levels. nih.govplos.orgmedchemexpress.com | nih.govplos.orgmedchemexpress.com |

| Anti-cancer | Induction of apoptosis, modulation of NF-κB and MAPK pathways | Various cancer cell lines (e.g., breast cancer, glioblastoma, leukemia) | Reduced cell viability, induced apoptosis. frontiersin.org | frontiersin.org |

| Wound Healing | Promotion of angiogenesis, suppression of inflammation, modulation of NF-κB pathway | Acute wound healing models in rats, human hypertrophic scar fibroblasts (HSFBs) | Accelerated wound healing, suppressed proliferation and migration of HSFBs, downregulated NF-κB pathway genes. nih.govplos.org | nih.govplos.org |

| Neuroprotective | Mitigation of neuroinflammation, reduction of amyloid-beta accumulation | Animal models of Alzheimer's disease | Reduced severity of AD-like symptoms, attenuated increase in ear thickness. medchemexpress.com | medchemexpress.comresearchgate.net |

| Gastroprotective | Activation of Nrf2/HO-1 pathway | Ethanol-induced gastric injury in rats | Protective effect on gastric injury. nih.gov | nih.gov |

Note: This table provides a summary of selected findings and is not exhaustive of all research on alpha-Boswellic acid.

Structure

2D Structure

3D Structure

Properties

CAS No. |

471-66-9 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22?,23?,26+,27?,28+,29+,30?/m0/s1 |

InChI Key |

BZXULBWGROURAF-SLLOXPBESA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boswellic acid |

Origin of Product |

United States |

Isolation, Characterization, and Advanced Analytical Methodologies

Isolation Techniques for Alpha-Boswellic Acid from Natural Sources

The process of obtaining alpha-Boswellic acid from Boswellia gum resin typically begins with extraction using suitable solvents. google.comajpaonline.comgoogle.com Various organic solvents or mixtures, such as ethanol-water, alcohol, acetone, or ethyl acetate (B1210297), can be used for the initial extraction of boswellic acids from the oleo gum resin. google.comgoogle.com Repeated extraction with fresh solvent is often employed to ensure complete recovery of boswellic acids. ajpaonline.com Following extraction, concentration of the material is carried out. ajpaonline.com The total acid fraction, which includes alpha-Boswellic acid, can be isolated by treating the resin extract with an alkali to convert the acids to their salt forms, followed by precipitation using a mineral acid like hydrochloric acid. ajpaonline.comafjbs.com

Column Chromatography Approaches

Column chromatography is a widely used technique for the isolation and purification of boswellic acids, including alpha-Boswellic acid, from the crude extract. google.comajpaonline.comasianpubs.orgnih.gov This method typically involves adsorbing an extract of Boswellia gum onto a stationary phase, such as silica (B1680970) gel. google.comasianpubs.org Separation of boswellic acids from other terpenes and non-polar impurities is achieved by eluting the column with various solvent systems. google.com Different solvent mixtures, such as hexane (B92381) and ethyl acetate in increasing polarity, can be used for elution to separate individual boswellic acids. asianpubs.org Column chromatography using different solvent systems has been reported for the isolation of pure alpha- and beta-boswellic acids. ajpaonline.comafjbs.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique employed for the further purification and isolation of individual boswellic acids, including alpha-Boswellic acid, often following initial separation by column chromatography. google.comasianpubs.orgasianpubs.orgresearchgate.net This method allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase under high pressure. For the separation of boswellic acids, a C-18 column is commonly used as the stationary phase. asianpubs.orgresearchgate.net Mobile phases consisting of mixtures like 0.1% v/v phosphoric acid in water and acetonitrile (B52724) are utilized, with detection typically performed at wavelengths such as 210 and 248 nm. asianpubs.orgasianpubs.orgresearchgate.net Preparative HPLC has been successfully used to obtain alpha-Boswellic acid from Boswellia serrata extract. asianpubs.org

High-Speed Counter-Current Chromatography (HSCCC) Applications for Enhanced Purity and Yield

High-Speed Counter-Current Chromatography (HSCCC) is another preparative chromatographic technique that has been applied to the purification of terpenoids from olibanum, the resin from Boswellia species. akjournals.comresearchgate.net HSCCC is a liquid-liquid chromatography technique that does not use a solid support, thus minimizing irreversible adsorption of the sample and potentially leading to higher yields and purity. While some studies using HSCCC on olibanum have focused on isolating other terpenoids like 11-keto-beta-boswellic acid and acetyl-11-keto-boswellic acid, the technique's effectiveness in separating structurally similar compounds suggests its potential for obtaining highly pure alpha-Boswellic acid. akjournals.comresearchgate.net Studies have shown successful purification of various terpenoids from olibanum using solvent systems such as petroleum ether–ethyl acetate–methanol (B129727)–water. akjournals.com

Spectroscopic and Spectrometric Characterization Techniques

Once isolated, alpha-Boswellic acid is characterized using a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR and ¹³C NMR) and 2D techniques, is a crucial tool for the structural elucidation of alpha-Boswellic acid. asianpubs.orgasianpubs.orgresearchgate.netnih.govmdpi.comthegoodscentscompany.commdpi.comresearchgate.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in the molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, the positions of hydrogen and carbon atoms and their connectivity can be determined. asianpubs.orgmdpi.comresearchgate.netresearchgate.net High-resolution NMR data has been used for the thorough characterization of boswellic acids, including alpha-Boswellic acid. asianpubs.orgasianpubs.orgresearchgate.net 2D NMR techniques, such as COSY, HSQC, and HMBC, provide additional information about correlations between protons and carbons, further aiding in the confirmation of the complex pentacyclic triterpene structure of alpha-Boswellic acid. nih.govmdpi.comthegoodscentscompany.com NMR spectroscopy has also been evaluated for the quality control and quantification of boswellic acids in extracts. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is essential for determining the accurate molecular weight and elemental composition (molecular formula) of alpha-Boswellic acid. asianpubs.orgresearchgate.netmdpi.comthegoodscentscompany.commdpi.comnih.govmdpi.comnih.govresearchgate.netfrontiersin.org HR-MS provides a precise mass-to-charge ratio (m/z) for the molecular ion or characteristic fragment ions, allowing for the calculation of the exact mass and thus the molecular formula. nih.govmdpi.comthegoodscentscompany.commdpi.com Electrospray ionization (ESI) in negative mode is commonly used for the mass spectrometric characterization of boswellic acids due to the presence of a carboxylic acid moiety, which readily forms deprotonated ions ([M-H]⁻). mdpi.comnih.govmdpi.com HR-MS data, often coupled with techniques like HPLC or LC-MS/MS, is used to confirm the identity and purity of isolated alpha-Boswellic acid by comparing experimental mass data with theoretical values. nih.govmdpi.comthegoodscentscompany.comnih.govmdpi.comresearchgate.netfrontiersin.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation and identification of compounds like alpha-Boswellic acid by analyzing their fragmentation patterns. MS/MS is frequently coupled with chromatographic separation methods to provide high selectivity, particularly advantageous for analyzing complex samples such as Boswellia resins and biological fluids which may contain isomeric compounds. tandfonline.com

The typical fragmentation pathway of boswellic acids, including alpha-Boswellic acid, involves the loss of characteristic neutral fragments such as water (-18 Da) and carbon dioxide (-44 Da), as well as retro-Diels-Alder cleavage. tandfonline.comresearchgate.net Collision-induced dissociation (CID) is commonly used in ESI-MS/MS to generate fragment ions. For instance, collision-induced fragmentation of the precursor ion of 11-keto-alpha-boswellic acid ([M-H]⁻ at m/z 469.3) by ESI-MS/MS exhibits characteristic fragments at m/z 353.3, 376.3, 391.4, 407.4, and 451.4. nih.gov While general fragmentation pathways are observed for boswellic acids, the intensity of specific fragments can be influenced by the selected MS/MS parameters. tandfonline.com MS/MS data, particularly based on higher-energy collision-induced dissociation (HCD), can unveil new fragmentation pathways and provide important structural details for identifying target analytes, even distinguishing between isomers with subtle structural differences like alpha-Boswellic acid and beta-Boswellic acid. nih.govresearchgate.net

Advanced Analytical Quantification and Profiling Methodologies

Advanced analytical methodologies are essential for the accurate quantification and comprehensive profiling of alpha-Boswellic acid in various matrices. These methods often combine high-resolution separation techniques with sensitive detection methods like mass spectrometry.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS) is a widely employed technique for the qualitative and quantitative analysis of boswellic acids, including alpha-Boswellic acid, in Boswellia extracts and biological samples. sigmaaldrich.comnih.govmedcraveonline.comsigmaaldrich.comnih.gov The coupling of HPLC with MS detection offers high selectivity and sensitivity, enabling the precise identification and quantification of boswellic acids even in complex matrices where baseline separation of all components might not be achieved. tandfonline.comnih.govmedcraveonline.com

HPLC-MS/MS methods have been developed and validated for the determination of alpha-Boswellic acid and other major boswellic acids in various samples, including oleogum resins and human plasma. sigmaaldrich.comsigmaaldrich.comnih.gov These methods often utilize reversed-phase HPLC columns and employ gradient elution with mobile phases consisting of solvents like acetonitrile and water, often with acidic modifiers such as formic acid or phosphoric acid to improve chromatographic separation and ionization efficiency. sigmaaldrich.comresearchgate.net Mass spectrometric detection is typically performed using electrospray ionization (ESI) in positive or negative ion mode, coupled with tandem mass analyzers like triple quadrupoles (QqQ) or quadrupole-time-of-flight (Q-ToF) for MS/MS analysis. tandfonline.comnih.govmedcraveonline.combvsalud.org Selected Reaction Monitoring (SRM) transitions are commonly used in quantitative HPLC-MS/MS methods to enhance selectivity and sensitivity for target analytes. tandfonline.com

HPLC-MS/MS allows for the simultaneous determination of multiple boswellic acids, providing a comprehensive profile of the Boswellia extract composition. bvsalud.org For example, validated HPLC-MS methods have been developed that allow the determination of alpha-Boswellic acid, beta-Boswellic acid, 3-O-acetyl-alpha-boswellic acid, 3-O-acetyl-beta-boswellic acid, 11-keto-beta-boswellic acid, and 3-O-acetyl-11-keto-beta-boswellic acid over a wide concentration range in human plasma. nih.gov

Two-Dimensional Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (2D LC/LC/ESI-MS/MS)

Two-Dimensional Liquid Chromatography (2D LC) techniques, often coupled with ESI-MS/MS, offer enhanced separation power for the analysis of highly complex samples containing numerous components with varying polarities and chemical properties. This is particularly relevant for Boswellia extracts, which contain a diverse array of triterpenoids and other compounds. tandfonline.comnih.gov

2D LC/LC/ESI-MS/MS has been applied for fingerprint analyses of characteristic boswellic acids in different frankincense samples. medcraveonline.comnih.gov This approach involves the use of two different separation columns with distinct stationary phases and mobile phase chemistries, allowing for orthogonal separation of the sample components. The effluent from the first dimension is transferred to the second dimension, followed by detection using ESI-MS/MS. medcraveonline.comnih.gov This comprehensive approach provides improved resolution and allows for the identification and characterization of a wider range of compounds, including potentially coeluting isomers that might not be fully resolved in a one-dimensional separation. tandfonline.com Automated on-line SPE extraction coupled with LC/LC/ESI-MS has also been reported for the analysis of boswellic acids, facilitating sample preparation and analysis. tandfonline.comnih.gov Alpha-Boswellic acid can be quantified in frankincense extracts of different Boswellia species using 2D LC/LC/ESI-MS/MS as an analytical reference standard. sigmaaldrich.comscientificlabs.co.uk

Gas Chromatography (GC) Applications for Volatile Component Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is primarily used for the analysis of volatile and semi-volatile components in Boswellia extracts. tandfonline.comnih.govpharmainfo.inrsc.org While boswellic acids themselves are high molecular weight triterpenoids with low volatility and are typically analyzed by LC-based methods, GC can be applied for the analysis of derivatized boswellic acids or for the profiling of the volatile constituents of Boswellia resins which contribute to their characteristic aroma. tandfonline.comoup.comhmdb.ca

GC methods for boswellic acids often require derivatization to increase their volatility and thermal stability. tandfonline.com Stationary phases commonly used in GC for triterpenoid (B12794562) analysis include 5% phenyl-95% methylpolysiloxane. tandfonline.com GC-MS can provide valuable information about the presence and relative abundance of volatile compounds in Boswellia extracts, which can be useful for quality control and differentiation of Boswellia species. tandfonline.comrsc.org Although GC is not the primary method for analyzing underivatized alpha-Boswellic acid, it is suitable for the analysis of certain components within the complex matrix of Boswellia resin. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely used planar chromatographic technique for the qualitative analysis, screening, and fractionation of boswellic acids in Boswellia extracts. tandfonline.comnih.govresearchgate.netnih.gov TLC is often used for initial screening of samples, comparison of different Boswellia species, and monitoring of extraction and purification procedures. researchgate.netnih.gov

TLC analysis of boswellic acids is typically performed on silica gel plates. researchgate.netnih.govnih.gov Various mobile phases, often consisting of mixtures of organic solvents with different polarities, are employed to achieve separation of the different boswellic acids. researchgate.netnih.govnih.gov Visualization of the separated compounds is commonly done using UV light or by spraying with derivatization reagents such as anisaldehyde-sulfuric acid reagent, which react with the compounds to produce colored spots. researchgate.netnih.gov High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved resolution and can be used for semi-quantitative analysis of boswellic acids. nih.govnih.gov TLC methods have been reported for the differentiation of various Boswellia species based on their triterpenoid profiles. researchgate.net

Supercritical Fluid Chromatography (SFC) for Separation

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separation times, lower solvent consumption, and compatibility with mass spectrometry, making it a valuable tool for the analysis of a wide range of compounds, including relatively non-polar to moderately polar natural products like boswellic acids. tandfonline.comnih.govresearchgate.netnih.govthieme-connect.com

SFC has been successfully applied for the separation and quantification of boswellic acids, including alpha-Boswellic acid, in Boswellia serrata extracts and dietary supplements. researchgate.netnih.govthieme-connect.com Optimized SFC methods have demonstrated the ability to separate six major boswellic acids, including alpha-Boswellic acid and its acetylated derivative, within short analysis times, typically under 6 minutes. researchgate.netnih.gov These methods often utilize stationary phases like C18 and mobile phases composed of carbon dioxide modified with organic co-solvents such as methanol and acetonitrile, often with additives like ammonium (B1175870) hydroxide (B78521) to improve peak shape and separation. researchgate.netnih.gov SFC can be easily hyphenated with mass spectrometry (SFC-MS) to provide sensitive detection and structural information, aiding in the identification and tentative assignment of boswellic acids and related compounds. researchgate.netnih.govthieme-connect.com

Capillary Electrochromatography (CE) for High-Resolution Separations

Capillary Electrochromatography (CEC), a hybrid separation technique combining aspects of capillary electrophoresis and liquid chromatography, has been applied for the high-resolution separation of boswellic acids. CEC utilizes a stationary phase packed within a capillary column, and separation is driven by both electrophoretic migration and chromatographic partitioning.

Studies have demonstrated the successful application of CEC for the analysis of major boswellic acids, including alpha-boswellic acid, in Boswellia serrata resin. researchgate.net Baseline separation of six acidic triterpenes has been achieved using an optimized CEC system. researchgate.net A typical setup involves a fused silica capillary packed with a stationary phase, such as 3 µm Hypersil ODS material. researchgate.net The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as 20 mM ammonium formate (B1220265) solution adjusted to a specific pH (e.g., pH 6.5). researchgate.net

The influence of various parameters, including the stationary phase, mobile phase composition, applied voltage, and temperature, has been investigated to optimize the separation efficiency. researchgate.net Using optimized conditions, separations can be feasible within a relatively short timeframe, such as 20 minutes. researchgate.net Detection of boswellic acids in CEC is commonly performed using UV detectors, with different compounds being detected at their respective absorption maxima (e.g., 210 nm or 254 nm). researchgate.net Quantitative determination of boswellic acids in plant material has been successfully carried out using this technique, yielding results that show good agreement with those obtained by HPLC analysis of the same samples. researchgate.net

Untargeted Metabolomic Analysis Using High-Resolution Mass Spectrometry and Molecular Networking

Untargeted metabolomics, often employing High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), is a powerful approach for the comprehensive analysis of metabolites in complex biological systems and plant materials. ufz.defrontiersin.orgwur.nl This approach allows for the detection and characterization of a wide range of compounds, including known and potentially unknown boswellic acids and their derivatives, without prior knowledge of all expected metabolites. ufz.de

HRMS instruments, such as Orbitraps and time-of-flight (TOF) mass analyzers, provide accurate mass measurements, which are crucial for determining the elemental composition of detected ions. ufz.de LC-HRMS workflows generate complex datasets containing numerous mass spectral features. wur.nl

Molecular networking is an increasingly popular computational tool used in untargeted metabolomics to process and visualize complex MS/MS fragmentation data. frontiersin.orgbiorxiv.org It organizes ions based on the similarity of their fragmentation patterns, clustering related compounds into networks. biorxiv.org This approach helps in the identification of structurally similar metabolites, including isomers and analogs of alpha-boswellic acid, and can reveal the chemical space of a sample. frontiersin.orgbiorxiv.org Molecular networking can also assist in the dereplication of known compounds and the putative identification of novel ones by comparing fragmentation spectra to spectral libraries. biorxiv.org By connecting related ions and potentially merging data from different ionization modes, molecular networking facilitates a more comprehensive understanding of the metabolic profile of Boswellia resin and biological samples containing boswellic acids. biorxiv.org

Methodologies for Sample Preparation and Matrix Analysis in Biological Systems and Plant Material

Effective sample preparation is a critical initial step for the accurate analysis of alpha-boswellic acid and other boswellic acids in complex matrices such as plant material (e.g., Boswellia resin) and biological samples (e.g., plasma). tandfonline.comresearchgate.netscribd.comresearchgate.net The goal of sample preparation is to extract the target analytes while minimizing interference from matrix components.

For plant material like Boswellia resin, common extraction methods include solvent extraction using solvents such as methanol or a combination of acidified water and organic solvents like acetonitrile or dichloromethane. scribd.comresearchgate.netakjournals.commdpi.com Techniques such as sonication are often employed to enhance the extraction efficiency of boswellic acids from the plant matrix. akjournals.commdpi.com Following extraction, steps like centrifugation may be necessary to remove solid debris before analysis. akjournals.com

Biosynthesis and Structural Isomerism Research

Elucidation of Biosynthetic Pathways for Alpha-Boswellic Acid

The biosynthesis of alpha-boswellic acid is rooted in the terpenoid pathway, a fundamental metabolic route in plants. frontiersin.org

Investigations into the Terpenoid Biosynthetic Pathway

Boswellic acids are synthesized via the terpenoid biosynthetic pathway, specifically the mevalonate (B85504) (MVA) pathway. frontiersin.org This pathway leads to the formation of amyrins, which serve as immediate precursors to boswellic acids. frontiersin.org

Role of Specific Precursors, such as Beta-Amyrin (B1666858), in Alpha-Boswellic Acid Formation

Beta-amyrin is identified as the direct precursor for alpha-boswellic acid. frontiersin.orgfrontiersin.org Beta-amyrin possesses an oleanane (B1240867) skeleton, which aligns with the structural type of alpha-boswellic acid. frontiersin.orgfrontiersin.org Research indicates that the enzyme IaAO5, a cytochrome P450 monooxygenase, catalyzes the oxidation at the C-24 position of beta-amyrin, leading to the formation of alpha-boswellic acid. frontiersin.org This carboxylation step at C-24 is a key conversion in the biosynthetic route from beta-amyrin to alpha-boswellic acid. frontiersin.org

Research on Structural Isomerism and Stereochemical Characteristics

Boswellic acids exhibit structural diversity, primarily categorized into two main types based on their pentacyclic triterpene skeletons. frontiersin.orgnih.gov

Characterization of the Oleanane-Type Structure of Alpha-Boswellic Acids

Alpha-boswellic acids are characterized by an oleanane-type pentacyclic triterpene structure. frontiersin.orgnih.govmpg.deresearchgate.net This structure is defined by a specific arrangement of five carbon rings. mdpi.com A distinctive feature of the oleanane skeleton in alpha-boswellic acids is the geminal arrangement of two methyl groups at ring E. researchgate.net Alpha-boswellic acid itself has a hydroxyl group at the C-3 position and a carboxyl group at the C-24 position. ontosight.ai Its molecular formula is C₃₀H₄₈O₃ and its molecular weight is approximately 456.7 g/mol . ontosight.ainih.govscbt.commedchemexpress.com

Comparative Analysis with Ursane-Type Beta-Boswellic Acids as Constitutional Isomers

Alpha-boswellic acids and beta-boswellic acids are considered constitutional isomers. frontiersin.orgmpg.de While both are pentacyclic triterpenoids with a carboxyl group, they differ in their core triterpene structure. wikipedia.org Beta-boswellic acids are based on the ursane (B1242777) structure, whereas alpha-boswellic acids are based on the oleanane structure. frontiersin.orgnih.govmpg.deresearchgate.net The key difference in their structures lies in the position of two methyl groups at ring E. mpg.deresearchgate.net In alpha-boswellic acids (oleanane type), these methyl groups are in a geminal position, while in beta-boswellic acids (ursane type), they are in a vicinal arrangement. researchgate.net Beta-amyrin, with an oleanane skeleton, is the precursor for alpha-boswellic acid, while alpha-amyrin, with an ursane skeleton, is the precursor for beta-boswellic acid. frontiersin.orgnih.govplos.orgnih.gov

Here is a table summarizing the structural types and precursors:

| Boswellic Acid Type | Structural Skeleton | Precursor |

| Alpha-boswellic acid | Oleanane | Beta-amyrin |

| Beta-boswellic acid | Ursane | Alpha-amyrin |

Identification and Characterization of Isomeric Forms, including 11-Keto-Alpha-Boswellic Acid (α-KBA)

Alpha-boswellic acid exists in various isomeric forms, including acetylated and keto derivatives. Key examples include alpha-boswellic acid (α-BA), acetyl-alpha-boswellic acid (α-ABA), 11-keto-alpha-boswellic acid (α-KBA), and acetyl-11-keto-alpha-boswellic acid (α-AKBA). frontiersin.orgmpg.deresearchgate.net

Historically, the pharmacologically significant 11-keto-boswellic acids were primarily known as beta-isomers (e.g., 11-keto-beta-boswellic acid, β-KBA). mpg.de However, the existence and natural occurrence of 11-keto-alpha-boswellic acid (α-KBA) have been demonstrated. mpg.denih.gov α-KBA can be synthesized, and its structure has been characterized using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. mpg.denih.gov The biosynthesis of acetyl-11-keto-alpha-boswellic acid (α-AKBA) is hypothesized to occur through the acetylation of its precursor, α-KBA. nih.gov

Here is a table of selected alpha-boswellic acid forms and their molecular formulas:

| Compound Name | Abbreviation | Molecular Formula |

| Alpha-boswellic acid | α-BA | C₃₀H₄₈O₃ |

| Acetyl-alpha-boswellic acid | α-ABA | C₃₂H₅₀O₄ |

| 11-Keto-alpha-boswellic acid | α-KBA | C₃₀H₄₆O₄ |

| Acetyl-11-keto-alpha-boswellic acid | α-AKBA | C₃₂H₄₈O₅ |

Chemotaxonomic Studies Based on Boswellic Acid Composition across Boswellia Species

Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the variations in the composition of natural products to understand phylogenetic relationships and differentiate between closely related species. In the genus Boswellia, the composition and relative abundance of various boswellic acids serve as valuable chemotaxonomic markers. These pentacyclic triterpene acids, including alpha-boswellic acid and its derivatives, exhibit distinct profiles across different Boswellia species. nih.govnih.govplos.orgbanrepcultural.org

Research has demonstrated considerable variation in the content and types of boswellic acids present in the gum resin of different Boswellia species, such as B. serrata, B. sacra, and B. papyrifera. plos.orgfrontiersin.org This variation is not only observed between species but can also be influenced by factors such as geographical origin and micro- and macroclimatic conditions within a species. frontiersin.org

Studies employing techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and ElectroSpray Ionization tandem Mass Spectrometry (ESI-MS/MS) have been instrumental in the qualitative and quantitative determination of boswellic acids in Boswellia resins. nih.govunito.itresearchgate.net These methods allow for the identification and quantification of key boswellic acids, including alpha-boswellic acid (α-BA), beta-boswellic acid (β-BA), 11-keto-beta-boswellic acid (KβA), acetyl-alpha-boswellic acid (Aα-BA), acetyl-beta-boswellic acid (Aβ-BA), and acetyl-11-keto-beta-boswellic acid (AKβA). nih.govasianpubs.org

Quantitative analyses have revealed significant differences in the total boswellic acid content and the relative proportions of individual acids among species. For instance, studies have shown that B. sacra can have a higher total boswellic acid content compared to B. serrata. nih.govtandfonline.com Furthermore, the relative amounts of specific boswellic acids can differ substantially. For example, B. papyrifera has been reported to show higher concentrations of AKβA but lower concentrations of other boswellic acids compared to B. serrata. Conversely, B. serrata may exhibit lower levels of KβA and AKβA but higher concentrations of α-BA and β-BA. frontiersin.org

The distribution of boswellic acids can also vary within different parts of the same Boswellia tree. For instance, studies on B. sacra have shown that roots may lack boswellic acids, while leaves contain trace amounts of Aβ-BA and AKβA. frontiersin.org The stem, particularly in resin-secretory canals, has been found to contain a wider range of boswellic acids. nih.govplos.org

The following table illustrates representative data on the percentage of certain boswellic acids found in the gum resins of different Boswellia species, highlighting the variations utilized in chemotaxonomic studies.

| Boswellia Species | α-Boswellic Acid (%) | β-Boswellic Acid (%) | 11-keto-β-Boswellic Acid (KβA) (%) | Acetyl-α-Boswellic Acid (Aα-BA) (%) | Acetyl-β-Boswellic Acid (Aβ-BA) (%) | Acetyl-11-keto-β-Boswellic Acid (AKβA) (%) |

| B. serrata | 5.61 - 7.29 asianpubs.org | 15.80 - 20.99 asianpubs.org | 4.91 - 5.66 asianpubs.org | 1.64 - 3.57 asianpubs.org | 6.89 - 12.92 asianpubs.org | 1.13 - 3.38 asianpubs.org |

| B. sacra | Comparable to B. serrata and B. papyrifera nih.govplos.org | Higher amounts compared to B. papyrifera and B. serrata nih.govplos.org | Comparable to B. serrata and B. papyrifera (coastal grade), higher in mountainous type nih.govplos.org | Lower amounts compared to B. serrata and B. papyrifera nih.govplos.org | Comparable to B. serrata and B. papyrifera nih.govplos.org | Comparable to B. serrata and B. papyrifera (coastal grade), higher in mountainous type nih.govplos.org |

| B. papyrifera | Comparable to B. serrata and B. sacra nih.govplos.org | Lower amounts compared to B. sacra nih.govplos.org | Comparable to B. serrata and B. sacra (coastal grade) nih.govplos.org | Comparable to B. serrata and B. sacra nih.govplos.org | Comparable to B. serrata and B. sacra nih.govplos.org | Higher amounts compared to B. serrata frontiersin.org |

The application of multivariate analysis to boswellic acid composition data allows for the clustering of Boswellia samples based on their species, further supporting the use of these compounds in chemotaxonomy. unito.it This chemical diversity underscores the importance of accurate species identification for both scientific research and commercial applications of Boswellia resins.

Chemical Synthesis and Derivatization Strategies

Partial and Total Synthesis Approaches for Alpha-Boswellic Acid

The accessibility of α-boswellic acid from natural sources can be limited and involve tedious purification procedures. researchgate.net This has driven the exploration of synthetic routes to obtain α-BA, particularly partial synthesis from more readily available precursors.

Development of Synthetic Routes from Readily Available Precursors (e.g., Oleanolic Acid)

A partial synthesis of α-boswellic acid has been developed starting from oleanolic acid, a readily available triterpene. researchgate.netscilit.com Oleanolic acid serves as a suitable precursor due to its structural similarity to α-BA, both being pentacyclic triterpenes. mdpi.com

Elucidation of Key Reaction Steps and Methodological Innovations in Synthesis

The partial synthesis of α-boswellic acid from oleanolic acid involves several key steps. One crucial transformation is the reduction of the carboxyl group at C-28 of oleanolic acid to furnish a methyl group. researchgate.net Following this, a palladium-assisted oxidation of the methyl group at C-24 is performed. researchgate.net Another important step involves the configurational inversion at C-3. researchgate.net These steps highlight the specific chemical manipulations required to convert the oleanane (B1240867) framework of oleanolic acid into the desired α-boswellic acid structure.

While the search results mention the synthesis of 11-keto-α-boswellic acid (α-KBA) from acetyl-α-boswellic acid (α-ABA) via a radical-type reaction with bromine followed by saponification, detailed total synthesis approaches for α-BA itself were not extensively described in the provided snippets. mpg.de However, the development of efficient large-scale synthesis methods for other boswellic acids like acetyl-11-keto-β-boswellic acid (AKBA) from crude extracts has been reported, which might involve similar principles applicable to α-BA synthesis or purification strategies. researchgate.net

Rational Design and Synthesis of Alpha-Boswellic Acid Derivatives

The synthesis of boswellic acid derivatives is a significant area of research, often aimed at modifying their bioactivity, improving bioavailability, or exploring new therapeutic potentials. frontiersin.orgacs.orgijims.com Rational design plays a role in creating derivatives with targeted properties. researchgate.net

Synthesis of Heterocyclic Derivatives for Modified Bioactivity

Heterocyclic derivatives of boswellic acids have been synthesized to explore their potential as antiproliferative agents. tandfonline.comfigshare.comnih.gov For instance, a series of heterocyclic derivatives of boswellic acids were prepared, and some of these compounds exhibited cytotoxic effects against various human cancer cell lines. tandfonline.comfigshare.com A pyrazine (B50134) analog, in particular, showed high cytotoxicity against A375 melanoma cells. tandfonline.comfigshare.com The incorporation of a 1H-1,2,3-triazole moiety into the boswellic acid skeleton has also been explored, leading to derivatives with potent α-glucosidase inhibitory activity. researchgate.netmdpi.com

Preparation of Ester Derivatives (e.g., Ethyl and Methyl Esters)

Esterification is a common method for preparing derivatives of boswellic acids, including ethyl and methyl esters. nih.govnih.govresearchgate.net Methyl esters of α- and β-boswellic acids can be obtained by esterification of the free acids, for example, using ethereal diazomethane. nih.gov This derivatization can be a step in further synthetic modifications or for studying the properties of the esterified compounds. nih.gov Ethyl esters of α- and β-BAs, as well as their acetylated forms, have also been prepared. nih.govresearchgate.net

Strategies for Dimerization and Oligomerization to Enhance Bioactivity

Strategies involving the dimerization and oligomerization of boswellic acids are being explored as a method to potentially enhance their bioactivity and overcome limitations such as poor bioavailability tandfonline.comtandfonline.com. The rationale behind this approach is that linking two or more boswellic acid units or coupling them with other molecules might lead to compounds with synergistic effects, altered target interactions, or improved pharmacokinetic properties.

One possible idea suggested in the literature is the synthesis of boswellic acid dimers, including homo-dimers (linking two identical boswellic acid molecules) or hetero-dimers (linking a boswellic acid molecule with a different compound) tandfonline.comtandfonline.com. These dimeric structures are hypothesized to have higher bioavailability compared to monomeric boswellic acids tandfonline.com. While the specific details of dimerization and oligomerization strategies for alpha-boswellic acid are not extensively detailed in the provided search results, the concept is presented as a potential avenue for future drug development to improve solubility and bioavailability tandfonline.comtandfonline.com. The synthesis of such higher-order structures could involve linking through existing functional groups or introducing new linkers.

Structure-Activity Relationship (SAR) Studies in Synthetic and Semisynthetic Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of alpha-boswellic acid and its derivatives impact their biological activities tandfonline.comthieme-connect.comcaldic.comcaldic.com. These studies guide the rational design of new, more potent, and selective compounds.

Research has shown that modifications at specific positions on the boswellic acid scaffold can significantly influence their cytotoxic and anti-inflammatory effects tandfonline.comthieme-connect.comcaldic.com. For instance, the presence of an 11-keto function has been indicated as essential for 5-lipoxygenase (5-LOX) inhibitory activity, a key mechanism for the anti-inflammatory effects of some boswellic acids thieme-connect.com. The acetoxy group at position C-3 can also increase the affinity of certain derivatives, such as acetyl-11-keto-beta-boswellic acid (AKBA), to their effector sites thieme-connect.com.

SAR studies on semisynthetic derivatives have revealed that modifications at the C-3 hydroxyl and C-24 carboxylic acid functional groups are particularly important for modulating activity caldic.com. For example, C-24 amide and amino analogues of boswellic acids have demonstrated enhanced anticancer and anti-inflammatory activities compared to their parent compounds tandfonline.comcaldic.com. The introduction of a C-24 amide group or a heterocycle at the C-2,3 position has been shown to effectively improve the potency of certain derivatives, such as AKBA derivatives, as VEGFR-2 inhibitors sigmaaldrich.cn.

Studies comparing different boswellic acids and their derivatives have also provided insights into SAR. For instance, in some contexts, beta-boswellic acid derivatives (lacking the keto group at C-11) showed better activities than 11-keto-beta-boswellic acid (KBA) derivatives caldic.com. However, AKBA (possessing both a C-3 acetoxy group and a C-11 keto group) has been identified as one of the most potent naturally occurring boswellic acids in inhibiting 5-LO thieme-connect.comcaldic.com.

Computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, complement experimental SAR studies by predicting the potential interactions of boswellic acid derivatives with biological targets and assessing their pharmacokinetic profiles tandfonline.comcaldic.com. These in silico approaches help in identifying promising lead compounds for further development tandfonline.com.

The following table summarizes some key structural features and their reported impact on the activity of boswellic acids and their derivatives based on SAR studies:

| Structural Feature | Position | Observed Impact on Activity | Reference |

| Hydroxyl group | C-3 | C-3 hydroxyl function may be important for inhibition of LPS activity. | thieme-connect.com |

| Acetoxy group | C-3 | Increases affinity to effector site (e.g., for AKBA). May hamper bioactivity in some cases. | thieme-connect.com |

| Carboxylic acid group | C-24 | Modification (e.g., to amide or amino) can enhance anticancer/anti-inflammatory activity. | tandfonline.comcaldic.com |

| Keto group | C-11 | Essential for 5-LOX inhibitory activity. | thieme-connect.com |

| Endoperoxide core | C-1/C-9 | Demonstrated potent effects toward various cancer cells in one analog. | tandfonline.com |

| Heterocycle introduction | C-2/C-3 | Can improve potency (e.g., as VEGFR-2 inhibitors). | sigmaaldrich.cn |

Note: This table is a simplified representation of complex SAR data and the impact of functional groups can be context-dependent.

The ongoing SAR studies continue to provide valuable information for the rational design and synthesis of novel alpha-boswellic acid derivatives with enhanced therapeutic potential.

Molecular Mechanisms of Action

Modulation of Inflammatory Mediators and Pathways

Alpha-boswellic acid impacts several critical components of the inflammatory cascade, demonstrating a multifaceted approach to mitigating inflammation.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

Alpha-boswellic acid, along with other boswellic acids, is known to inhibit the activity of 5-lipoxygenase (5-LOX) nih.govphysiology.orgfrontiersin.org. 5-LOX is a key enzyme in the arachidonic acid pathway responsible for the synthesis of leukotrienes, potent mediators of inflammation involved in processes such as leukocyte recruitment and activation, bronchoconstriction, and increased vascular permeability mdpi.com. The inhibition of 5-LOX by boswellic acids is described as enzyme-directed, non-redox, and non-competitive researchgate.net. While acetyl-11-keto-β-boswellic acid (AKBA) is often highlighted as a particularly potent inhibitor of 5-LOX, with IC₅₀ values reported in the low micromolar range, other boswellic acids, including β-boswellic acid, can also partially inhibit the enzyme examine.comnih.gov. Research suggests that AKBA acts as an allosteric inhibitor, binding to a site distinct from the active site and inducing conformational changes that hinder substrate entry mdpi.comnih.gov. Although in vitro studies demonstrate 5-LOX inhibition, the extent to which this mechanism is active in vivo is still under investigation, with some reports suggesting potential limitations due to bioavailability and plasma protein binding examine.comtandfonline.com.

Targeting Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1)

Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme downstream of COX-2 that catalyzes the final step in the biosynthesis of prostaglandin E₂, a major pro-inflammatory mediator acs.orgresearchgate.net. mPGES-1 is considered a promising drug target for anti-inflammatory therapy, potentially offering advantages over non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes researchgate.nettmrjournals.com. Studies have shown that boswellic acids, including β-boswellic acid, can inhibit mPGES-1 activity acs.orgresearchgate.net. While some research initially focused on AKBA and KBA as potent inhibitors, later studies suggested that β-boswellic acid might be more active in reducing mPGES-1 in cell-based and in vivo models, possibly due to better bioavailability compared to KBA and AKBA tandfonline.com. This targeting of mPGES-1 by boswellic acids contributes to their anti-inflammatory effects by reducing the production of prostaglandin E₂.

Downregulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8)

Alpha-boswellic acid has been shown to downregulate the expression of various pro-inflammatory cytokines, which are critical signaling molecules in the inflammatory response physiology.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net. These cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), play significant roles in propagating inflammation, recruiting immune cells, and mediating tissue damage plos.org. Studies using TNF-α/IFN-γ-stimulated human keratinocyte (HaCaT) cells have demonstrated that α-boswellic acid treatment significantly decreases the mRNA expression levels of IL-1β, IL-6, and IL-8 researchgate.netmdpi.comnih.gov. Furthermore, research in LPS-stimulated macrophages and in vivo models of inflammation has shown that boswellic acids, including those present in Boswellia serrata extract, can reduce the secretion and downregulate the mRNA levels of TNF-α, IL-1β, and IL-6 frontiersin.orgtmrjournals.comtechscience.com. This downregulation of pro-inflammatory cytokines is a significant mechanism contributing to the anti-inflammatory properties of α-boswellic acid nih.govtmrjournals.comnih.govthieme-connect.com.

Data Table: Effects of α-Boswellic Acid on Pro-Inflammatory Cytokine mRNA Expression in TNF-α/IFN-γ-Stimulated HaCaT Cells researchgate.netmdpi.comnih.gov

| Cytokine | Effect of α-Boswellic Acid Treatment |

| IL-1β | Significantly decreased mRNA expression |

| IL-6 | Significantly decreased mRNA expression |

| IL-8 | Significantly decreased mRNA expression |

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), is another key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and tissue damage frontiersin.org. Alpha-boswellic acid and other boswellic acids have been shown to inhibit the production of NO physiology.orgfrontiersin.org. Studies in LPS-stimulated macrophages have demonstrated that Boswellia serrata extract significantly inhibits nitric oxide production and downregulates iNOS mRNA levels frontiersin.org. This inhibition of NO production is considered one of the mechanisms by which boswellic acids exert their anti-inflammatory effects nih.govtmrjournals.comekb.eg.

Data Table: Effect of Boswellia serrata Extract (containing BAs) on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages frontiersin.org

| Treatment Group | Nitric Oxide Production (% of Control) |

| LPS-stimulated Control | Increased |

| LPS + Boswellia serrata Extract | Reduced |

Interference with Chemokine Expression (e.g., MDC, TARC)

Chemokines, such as Macrophage-Derived Chemokine (MDC/CCL22) and Thymus and Activation-Regulated Chemokine (TARC/CCL17), are small proteins that chemoattract immune cells to the site of inflammation nih.gov. Elevated levels of these chemokines are associated with various inflammatory conditions, including atopic dermatitis researchgate.netmdpi.com. Research has shown that alpha-boswellic acid can interfere with the expression of these chemokines. In TNF-α/IFN-γ-stimulated human keratinocyte (HaCaT) cells, α-boswellic acid treatment significantly decreased the mRNA expression of MDC and TARC researchgate.netmdpi.comnih.gov. This interference with chemokine expression contributes to the anti-inflammatory effects of α-boswellic acid by reducing the recruitment of inflammatory cells to affected tissues.

Data Table: Effects of α-Boswellic Acid on Chemokine mRNA Expression in TNF-α/IFN-γ-Stimulated HaCaT Cells researchgate.netmdpi.comnih.gov

| Chemokine | Effect of α-Boswellic Acid Treatment |

| MDC (CCL22) | Significantly decreased mRNA expression |

| TARC (CCL17) | Significantly decreased mRNA expression |

Cell Signaling Pathway Modulation

Studies have demonstrated that alpha-Boswellic acid can significantly impact various cell signaling pathways, influencing cellular responses related to inflammation, proliferation, and survival.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition and Downstream Gene Regulation

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Alpha-Boswellic acid has been shown to inhibit this pathway, leading to the modulation of downstream gene expression. This inhibition can occur through various mechanisms, including direct interaction with key kinases in the pathway. aai.org

Downregulation of NF-κB Pathway Components (e.g., Cyclin D1, p65, IκBα, p-IκBα)

Research indicates that alpha-Boswellic acid can lead to the downregulation of critical components within the NF-κB pathway. Studies using Western blot analysis have shown that alpha-Boswellic acid can decrease the protein levels of cyclin D1, p65, IκBα, and phosphorylated IκBα (p-IκBα). nih.govnih.govplos.orgresearchgate.net For instance, in human hypertrophic scar fibroblasts (HSFBs), alpha-Boswellic acid downregulated these key proteins in the NF-κB signaling pathway. nih.govnih.govplos.org Similarly, in TNF-α/IFN-γ-stimulated HaCaT cells, alpha-boswellic acid effectively inhibited NF-κB phosphorylation and showed an inhibitory effect on IκB degradation. nih.govmdpi.comresearchgate.netresearchgate.net Acetyl-alpha-boswellic acid has also been shown to inhibit NF-κB signaling in LPS-stimulated human peripheral monocytes, inhibiting the LPS-induced degradation of IκBα and phosphorylation of p65. aai.org This inhibition is linked to direct inhibitory effects on IκBα kinases (IKKs). aai.org

Data on the effect of alpha-Boswellic acid on NF-κB pathway components:

| Cell Type | Treatment | Observed Effect on NF-κB Components | Source |

| Human Hypertrophic Scar Fibroblasts (HSFBs) | Alpha-Boswellic acid | Downregulation of Cyclin D1, p65, IκBα, and p-IκBα protein levels | nih.govnih.govplos.org |

| HaCaT cells (TNF-α/IFN-γ stimulated) | Alpha-Boswellic acid | Inhibition of NF-κB phosphorylation, inhibited IκB degradation | nih.govmdpi.comresearchgate.netresearchgate.net |

| Human Peripheral Monocytes (LPS-stimulated) | Acetyl-alpha-boswellic acid | Inhibition of IκBα degradation and p65 phosphorylation | aai.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK signaling pathway, comprising ERK, JNK, and p38 kinases, plays a crucial role in mediating cellular responses to various stimuli, including inflammatory signals. Alpha-Boswellic acid has been observed to inhibit this pathway. nih.govmdpi.com

Suppression of ERK1/2, p38, and JNK Phosphorylation

Studies have demonstrated that alpha-Boswellic acid can suppress the phosphorylation of key proteins in the MAPK pathway, namely ERK1/2, p38, and JNK. nih.govmdpi.comresearchgate.net In TNF-α/IFN-γ-stimulated HaCaT cells, alpha-boswellic acid potently inhibited the phosphorylation of ERK, p38, and JNK proteins. nih.govmdpi.comresearchgate.net This suggests that the anti-inflammatory effects of alpha-Boswellic acid may be mediated, in part, through the attenuation of MAPK signaling. nih.govmdpi.com Other boswellic acids, such as acetyl-11-keto-beta-boswellic acid (AKBA), have also been reported to reduce the phosphorylation of ERK1/2 and p38 MAPKs. nih.gov

Data on the effect of alpha-Boswellic acid on MAPK phosphorylation:

| Cell Type | Treatment | Observed Effect on MAPK Phosphorylation | Source |

| HaCaT cells (TNF-α/IFN-γ stimulated) | Alpha-Boswellic acid | Inhibited ERK, p38, and JNK phosphorylation | nih.govmdpi.comresearchgate.net |

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Regulation

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. Research suggests that boswellic acids can modulate this pathway. In vitro studies on human colon cancer cells showed that the effects of boswellic acids might be mediated via abrogation of the PI3K/Akt signaling pathway. nih.govmdpi.comfrontiersin.org Acetyl-11-keto-beta-boswellic acid (AKBA) has been shown to suppress docetaxel-resistant prostate cancer cells via blockage of the STAT3 and Akt signaling pathways. nih.gov AKBA also inhibited the expression levels of PI3K/Akt signaling pathway proteins in non-small cell lung cancer cells, leading to cell cycle arrest and apoptosis. dovepress.com Furthermore, AKBA has been shown to reduce the phosphorylation of EGFR, PI3K, and Akt in breast cancer cells. archivesofmedicalscience.com While these studies primarily focus on other boswellic acids like AKBA, the broader context of boswellic acids' interaction with the PI3K/Akt pathway suggests a potential area for further investigation regarding alpha-Boswellic acid specifically. Some studies on the combination of boswellic acid and myrrha sesquiterpenes also indicate effects on p-AKT/AKT and p-PI3K protein expression levels, although the specific contribution of alpha-boswellic acid in these combinations requires further clarification. mdpi.com

Wnt/β-catenin Signaling Modulation

The Wnt/β-catenin signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development, and its dysregulation is implicated in various diseases, including cancer. Some boswellic acids, such as AKBA, have been shown to exhibit chemopreventive action by inhibiting the Wnt/β-catenin signaling pathway in animal models. nih.gov While direct evidence specifically detailing alpha-Boswellic acid's modulation of the Wnt/β-catenin pathway within the provided search results is limited compared to other boswellic acids, the impact of related compounds suggests a potential area of effect. Further research is needed to specifically delineate the role of alpha-Boswellic acid in modulating this pathway.

Epidermal Growth Factor Receptor (EGFR) Pathway Influence

In silico studies exploring the potential of Boswellia serrata phytochemicals as cancer therapeutics have investigated their binding affinity towards growth factor receptors, including EGFR. Results from molecular docking simulations suggest that alpha-Boswellic acid exhibits strong binding affinity to these receptors, indicating a potential for targeting such pathways in cancer therapy researchgate.net.

STAT3 and SMAD2/3/4/7 Pathway Suppression

Boswellic acids, including potentially alpha-Boswellic acid, have been shown to suppress the activity of STAT3 and SMAD2/3/4/7 pathways nih.govresearchgate.net. STAT3 is a transcription factor involved in cell proliferation, survival, metastasis, and immune suppression, and its aberrant activation is linked to various cancers researcherslinks.comguidetopharmacology.org. SMAD proteins are key intracellular mediators of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which regulates diverse cellular processes, including cell growth, differentiation, and immune responses. Suppression of these pathways by boswellic acids contributes to their anti-inflammatory and anti-cancer activities nih.govresearchgate.net.

Interleukin-1 Receptor-Associated Kinase (IRAK) Inhibition

Boswellic acids have been reported to inhibit Interleukin-1 receptor-associated kinase (IRAK) nih.govresearchgate.net. IRAK proteins, particularly IRAK1 and IRAK4, are crucial components of the signaling pathways activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a significant role in the inflammatory response wikipedia.orgwikipedia.org. Inhibition of IRAK by alpha-Boswellic acid can therefore contribute to its anti-inflammatory effects by disrupting downstream signaling cascades that lead to the production of pro-inflammatory cytokines nih.govresearchgate.net.

Data Table: Selected Pathway Targets and Modulation by Boswellic Acids

| Pathway Target | Modulation by Boswellic Acids (General) | Potential Relevance to alpha-Boswellic Acid | Supporting Evidence |

| EGFR | Binding affinity observed in silico | Direct interaction suggested | In silico docking studies researchgate.net |

| STAT3 | Suppression of activity | Likely contributes to anti-inflammatory/cancer effects | Reported for boswellic acids nih.govresearchgate.net |

| SMAD2/3/4/7 | Suppression of activity | Likely contributes to anti-inflammatory/cancer effects | Reported for boswellic acids nih.govresearchgate.net |

| IRAK | Inhibition | Contributes to anti-inflammatory effects | Reported for boswellic acids nih.govresearchgate.net |

Glucocorticoid Receptor (GR)-Mediated Anti-Inflammation Research

Research has explored the interaction of alpha-Boswellic acid with the Glucocorticoid Receptor (GR) as a potential mechanism for its anti-inflammatory properties researchgate.netnih.govoncotarget.comnih.govcore.ac.uk. GR is a nuclear hormone receptor that mediates the effects of glucocorticoid hormones, which are potent anti-inflammatory agents oncotarget.comcore.ac.uknih.gov.

Alpha-Boswellic Acid Binding Characteristics to GR

Studies utilizing fluorescence polarization assays and molecular docking have investigated the binding of alpha-Boswellic acid to the glucocorticoid receptor researchgate.netnih.govnih.gov. Fluorescence polarization assays have indicated that alpha-Boswellic acid can bind to GR, with a reported IC50 value of 658.00 ± 0.21 μM in one study researchgate.netnih.gov. Molecular docking studies further suggest that both hydrogen-bonding and hydrophobic interactions contribute to stabilizing the binding of alpha-Boswellic acid to GR researchgate.netnih.gov. This binding stability has also been supported by molecular dynamics simulations researchgate.netnih.gov.

Data Table: Alpha-Boswellic Acid Binding to Glucocorticoid Receptor

| Method | Finding | Value (if applicable) | Supporting Evidence |

| Fluorescence Polarization | Binding to GR observed | IC50 = 658.00 ± 0.21 μM | researchgate.netnih.gov |

| Molecular Docking | Hydrogen-bonding and hydrophobic interactions contribute to binding stability | N/A | researchgate.netnih.gov |

| Molecular Dynamics Simulation | Binding stability confirmed | N/A | researchgate.netnih.gov |

Cytoplasmic-to-Nuclear Translocation of GR upon Ligand Binding

Upon binding to a ligand, the glucocorticoid receptor typically undergoes a conformational change and translocates from the cytoplasm to the nucleus, where it can then influence gene transcription researchgate.netoncotarget.comcore.ac.uk. Research has shown that alpha-Boswellic acid binding to GR induces the translocation of GR from the cytoplasm into the nucleus in cells such as HeLa cells researchgate.netnih.govnih.gov. This translocation is a key step in GR-mediated signaling and facilitates the subsequent regulation of GR-related genes researchgate.net. Although alpha-Boswellic acid can induce GR translocation, studies using luciferase reporter assays have suggested that it may lack GR transcriptional activity, indicating its potential as a dissociative GR ligand researchgate.netnih.gov. This suggests that alpha-Boswellic acid might selectively modulate GR-mediated anti-inflammatory pathways (transrepression) without significantly activating genes typically associated with the side effects of glucocorticoids (transactivation) researchgate.netnih.govoncotarget.com.

Characterization as a Dissociative GR Ligand

Studies suggest that alpha-Boswellic acid acts as a dissociative ligand of the glucocorticoid receptor (GR). researchgate.netnih.gov This characterization is based on findings that while α-Boswellic acid can bind to the GR and induce its translocation from the cytoplasm to the nucleus, it does not significantly induce glucocorticoid response element (GRE)-mediated transcriptional activity. researchgate.netnih.govresearchgate.net A fluorescence polarization assay indicated that α-Boswellic acid binds to GR with an IC50 value of 658.00 ± 0.21 μM. researchgate.netnih.govresearchgate.net Molecular docking and dynamics simulations have provided insights into the binding stability of α-Boswellic acid with GR, suggesting involvement of both hydrogen-bonding and hydrophobic interactions. researchgate.netnih.gov This dissociative profile is of interest as it may allow for the separation of desired anti-inflammatory effects mediated by GR transrepression from potential side effects often associated with GR transactivation. researchgate.netnih.gov

Selective Modulation of GR-Related Genes (e.g., CBG vs. TAT)

Further investigation into the interaction of alpha-Boswellic acid with the GR has revealed its ability to selectively modulate the expression of certain GR-related genes. Specifically, studies in HepG2 cells have shown that α-Boswellic acid down-regulates the expression of the Corticosteroid-binding globulin (CBG) gene, which is considered a marker for GR transrepression. researchgate.netnih.govresearchgate.net Importantly, α-Boswellic acid did not up-regulate the expression of the Tyrosine aminotransferase (TAT) gene, a key enzyme in gluconeogenesis and a marker for GR transactivation. researchgate.netnih.govresearchgate.netnih.govoncotarget.com This selective modulation of GR-related genes supports the characterization of α-Boswellic acid as a dissociative GR ligand, potentially offering a therapeutic profile that favors anti-inflammatory effects over certain metabolic side effects linked to GR transactivation. researchgate.netnih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation Research

Alpha-Boswellic acid has demonstrated antioxidant properties and has been explored for its potential in mitigating oxidative stress in various experimental models. chemfaces.comresearchgate.netoup.com Its antioxidant effects are believed to be mediated through several mechanisms, including the activation of key signaling pathways and the modulation of antioxidant enzymes. nih.govchemfaces.comresearchgate.netoup.comacs.org

Activation of the Nrf2/HO-1 Pathway

Research indicates that alpha-Boswellic acid can activate the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. chemfaces.comresearchgate.netoup.comnih.gov Studies have shown that α-Boswellic acid treatment leads to a significant increase in the expression of both Nrf2 and HO-1. chemfaces.comresearchgate.netoup.com This activation of the Nrf2/HO-1 pathway is considered critical in the protective effects observed in models of oxidative stress and injury, such as ethanol-induced gastric injury in rats. chemfaces.comresearchgate.netoup.com The Nrf2 pathway plays a crucial role in upregulating the expression of various antioxidant and cytoprotective genes, including HO-1, thereby enhancing the cellular defense against oxidative damage. nih.govmdpi.commdpi.com

Reduction of Reactive Oxygen Species (ROS) Generation

Alpha-Boswellic acid has been shown to decrease the generation of reactive oxygen species (ROS). caymanchem.comchemfaces.comresearchgate.net Elevated levels of ROS contribute significantly to oxidative stress and cellular damage in various pathological conditions. researchgate.netnih.govmdpi.com Studies in streptozotocin-treated astrocytes, a model for Alzheimer's hallmarks, demonstrated that α-Boswellic acid efficiently reduced ROS generation. caymanchem.comchemfaces.comresearchgate.net This reduction in ROS is considered a key aspect of its protective effects against oxidative damage. caymanchem.comchemfaces.comresearchgate.netplos.org

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Catalase, Superoxide Dismutase)

Here is a summary of some research findings related to the antioxidant enzyme activity:

| Study Model | Enzyme Activity Measured | Effect of α-Boswellic Acid Treatment | Source |

| Ethanol-induced gastric injury (Rats) | Catalase (CAT) | Increased activity (dose-dependent) | chemfaces.comresearchgate.netoup.com |

| Ethanol-induced gastric injury (Rats) | Superoxide Dismutase (SOD) | Increased activity (dose-dependent) | chemfaces.comresearchgate.netoup.com |

| Cyclophosphamide-induced cystitis (Rats) | Superoxide Dismutase (SOD) | Improved activity | acs.org |

| Oxidative stress model (Caco-2 cells) | Reduction of intracellular ROS | Counteracted increase in ROS | plos.org |

Cellular and Subcellular Target Identification

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism by which alpha-Boswellic acid influences cellular processes. Studies have investigated its effects on a range of enzymes involved in inflammation, cell proliferation, and metabolism.

Topoisomerase I and II Alpha Inhibition

Alpha-Boswellic acid, along with other pentacyclic triterpenoid (B12794562) compounds like beta-boswellic acid and their acetylated forms, has demonstrated inhibitory effects on topoisomerase I and topoisomerase II alpha. google.comthieme-connect.com Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition can lead to DNA damage and cell cycle arrest, particularly in rapidly proliferating cells such as cancer cells. mdpi.comresearchgate.net This inhibition may contribute to the potential anti-tumor activities observed for some boswellic acids. google.comthieme-connect.com Studies have indicated that acetyl-11-keto-beta-boswellic acid (AKBA), another prominent boswellic acid, is a potent inhibitor of topoisomerase I and II alpha, with affinity constants reported at 70.6 nM and 7.6 nM, respectively. nih.gov These values suggest that AKBA is a more potent inhibitor of human topoisomerases I and II alpha than certain standard chemotherapy drugs like camptothecin, amsacrine, or etoposide. nih.gov While alpha-Boswellic acid's potency may vary compared to AKBA, its inhibitory effect on these enzymes has been noted. google.comthieme-connect.com

Human Leukocyte Elastase Inhibition

Alpha-Boswellic acid is among the boswellic acids that have been studied for their ability to inhibit human leukocyte elastase (HLE). taylorandfrancis.comdarwin-nutrition.frboswellin.com HLE is a serine protease released by activated neutrophils during inflammatory responses, and its excessive activity can lead to tissue damage. darwin-nutrition.frnih.gov Inhibition of HLE is considered a potential therapeutic target for inflammatory conditions. nih.gov While acetyl-11-keto-beta-boswellic acid (AKBA) has shown significant HLE inhibitory activity with an IC₅₀ value of approximately 15 µM, alpha-Boswellic acid has also been noted to exhibit inhibitory effects on HLE. google.comexamine.com This inhibition by boswellic acids is considered unique among pentacyclic triterpenes. boswellin.com

Alpha-Amylase and Alpha-Glucosidase Inhibition for Metabolic Modulation

Research, including in silico studies, has explored the potential of alpha-Boswellic acid to modulate metabolic processes through the inhibition of enzymes like alpha-amylase and alpha-glucosidase. abap.co.inoamjms.eu These enzymes are involved in the digestion and absorption of carbohydrates, and their inhibition can help regulate postprandial blood glucose levels. oamjms.eu An in silico study investigating the anti-diabetic potential of several boswellic acid derivatives found that alpha-Boswellic acid showed the highest affinity towards both human alpha-amylase and alpha-glucosidase. abap.co.inabap.co.in This suggests a potential role for alpha-Boswellic acid in the management of conditions characterized by impaired carbohydrate metabolism, such as diabetes mellitus. abap.co.inresearchgate.net

Interactive Data Table: In Silico Docking Affinity of Alpha-Boswellic Acid to Metabolic Enzymes

| Enzyme | Docking Score (kcal/mol) |

| Human Alpha-Amylase | -9.0 researchgate.net |

| Human Alpha-Glucosidase | -9.4 researchgate.net |

Note: Docking scores represent the predicted binding affinity, with more negative values indicating stronger binding.

Interactions with Cytochrome P450 Enzymes

Interactions with cytochrome P450 (CYP) enzymes are important for understanding the metabolism and potential drug interactions of alpha-Boswellic acid. CYP enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of many drugs and other xenobiotics. frontiersin.orgnafkam.no In vitro studies have suggested that boswellic acids, including components found in Boswellia extracts, can inhibit certain CYP isoforms, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. darwin-nutrition.frnafkam.no While the clinical relevance of these in vitro findings requires further investigation, they suggest a potential for boswellic acids to influence the metabolism of co-administered drugs that are substrates for these enzymes. nafkam.no Additionally, cytochrome P450 enzymes are involved in the biosynthesis of boswellic acids themselves, with specific CYPs catalyzing oxidation reactions in the triterpenoid synthesis pathway. nih.gov

Receptor Modulation and Antagonism

Beyond enzyme inhibition, alpha-Boswellic acid can also modulate the activity of cellular receptors, influencing downstream signaling pathways.

Leukemia Inhibitory Factor Receptor (LIFR) Antagonism

Recent research has identified alpha-Boswellic acid as a potential antagonist of the Leukemia Inhibitory Factor Receptor (LIFR). acs.orgnih.govacs.org The LIF/LIFR signaling pathway is implicated in various biological processes, including inflammation, cell proliferation, and the progression of certain cancers and fibrotic conditions. acs.orgnih.govacs.orgresearchgate.net Studies have shown that Boswellia serrata extracts and specific boswellic acids, including alpha-Boswellic acid, can inhibit the interaction between LIF and its receptor. acs.orgnih.govacs.org Computational studies have provided insights into the binding mode of alpha-Boswellic acid to human LIFR, highlighting the role of its carboxyl group in forming interactions within the receptor's binding site. acs.orgacs.org This antagonism of LIFR by alpha-Boswellic acid may contribute to its observed anti-fibrotic and potential anti-cancer effects by modulating downstream signaling pathways like JAK/STAT3, MAPK, AKT, and mTOR. acs.orgnih.govresearchgate.net In LX-2 cells, a hepatic stellate cell line, alpha-Boswellic acid was shown to reduce the expression of markers associated with fibrosis, such as col1α1 and α-SMA, further supporting its role as a LIFR antagonist in the context of liver fibrosis. acs.orgacs.org

Transcription Factor Regulation

Transcription factors play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. While some boswellic acids, such as acetyl-11-keto-beta-boswellic acid (AKBA), have been shown to inhibit transcription factors like NF-κB and STAT3, direct evidence specifically detailing alpha-Boswellic acid's broad impact on transcription factor regulation in the provided search results is limited nih.govmdpi.com. However, the related compound, acetyl-alpha-boswellic acid, has been reported to inhibit LPS-induced TNF-α mRNA expression thegoodscentscompany.com.

Cell Cycle Regulation and Apoptosis Induction Research

Modulating the cell cycle and inducing apoptosis are key strategies in controlling cell proliferation, particularly in the context of cancer. Research indicates that alpha-Boswellic acid and its derivatives can influence these processes.

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

Some boswellic acids, including beta-boswellic acid, have been shown to induce cell cycle arrest in various human cancer cell lines tandfonline.com. Specifically, AKBA has been observed to induce apoptosis through a p21-dependent pathway in colon cancer cells nih.govmdpi.com. While the provided results mention cell cycle arrest in the context of boswellic acids generally and a derivative, specific details on alpha-Boswellic acid's direct modulation of cell cycle phases like G1 arrest are not explicitly detailed.

Mechanisms of Apoptosis Induction in Preclinical Cancer Cell Models

Boswellic acids, including alpha-Boswellic acid acetate (B1210297) (a mixture containing alpha-Boswellic acid acetate), have demonstrated the ability to induce apoptosis in preclinical cancer cell models. In human myeloid leukemia cell lines, boswellic acid acetate induced apoptosis, as indicated by morphological changes and DNA fragmentation assays aacrjournals.orgnih.gov. This apoptotic process was found to be p53-independent aacrjournals.orgnih.gov. The levels of apoptosis-related proteins Bcl-2, Bax, and Bcl-XL were not modulated by boswellic acid acetate in these cells aacrjournals.orgnih.gov.

DNA Fragmentation Analysis in Apoptotic Processes

DNA fragmentation is a hallmark of apoptosis. Studies on boswellic acid acetate in myeloid leukemia cells have shown marked DNA fragmentation following treatment aacrjournals.orgnih.gov. Similarly, beta-boswellic acid and a derivative, 3-α-propionyloxy-β-boswellic acid (POBA), have been reported to induce DNA fragmentation in various human cancer cell lines mdpi.comtandfonline.com.

Caspase Activation and PARP Cleavage Pathways